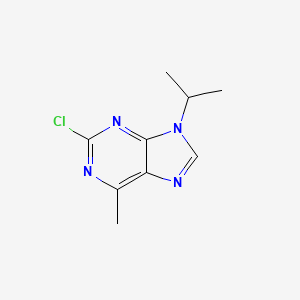![molecular formula C13H20N2O2 B6167485 benzyl N-methyl-N-[3-(methylamino)propyl]carbamate CAS No. 1621608-56-7](/img/no-structure.png)
benzyl N-methyl-N-[3-(methylamino)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate (benzylcarbamate) is an organic compound derived from the benzylcarbamic acid ester family. It is a white crystalline solid with a melting point of 156-157°C. It is soluble in water, ethanol and methanol, and is insoluble in ether and benzene. Benzylcarbamate has a variety of uses, including as a synthetic intermediate, a reagent in organic synthesis, and a biochemical and physiological agent.
Mechanism of Action
Benzylcarbamate acts as a substrate for various proteases and other enzymes. It is hydrolyzed by proteases to form benzylcarbamic acid and methylamine. The methylamine is then further hydrolyzed to form ammonia and formic acid. The benzylcarbamic acid is further hydrolyzed to form the corresponding benzyl alcohol and carbon dioxide.
Biochemical and Physiological Effects
Benzylcarbamate has been shown to have anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has also been shown to have anticonvulsant, anxiolytic, and antidepressant effects. Additionally, benzylcarbamate has been shown to have an effect on the central nervous system, as well as a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
Benzylcarbamate is a versatile compound that can be used in a variety of laboratory experiments. Its ability to act as a substrate for proteases, as well as its anti-inflammatory, anti-tumor, and anti-bacterial properties, make it a valuable tool for research. However, it is important to note that benzylcarbamate is a toxic compound and should be handled with caution.
Future Directions
There are a number of potential future directions for research involving benzylcarbamate. These include further studies on its biochemical and physiological effects, as well as its potential use in drug delivery systems. Additionally, further research could be conducted on its use as a reagent in organic synthesis, as well as its potential use in the synthesis of peptide-based drug delivery systems. Finally, further research could be conducted on its use as a reagent for the synthesis of cyclic peptides and heterocyclic compounds.
Synthesis Methods
Benzylcarbamate can be synthesized by reacting benzylchloride with methylamine in the presence of a base such as potassium carbonate. This reaction is conducted in an inert atmosphere such as nitrogen or argon. The reaction is exothermic and can be monitored by gas chromatography.
Scientific Research Applications
Benzylcarbamate is used in a variety of scientific research applications. It is used as a reagent for the synthesis of peptides, peptidomimetics and peptidomimetic inhibitors. It is also used as a substrate for the detection of proteases, as well as for the synthesis of cyclic peptides and heterocyclic compounds. Additionally, it is used as a reagent for the synthesis of peptide-based drug delivery systems.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl N-methyl-N-[3-(methylamino)propyl]carbamate involves the reaction of benzyl chloroformate with N-methyl-3-aminopropylamine, followed by the addition of methylamine. The resulting product is then treated with carbamic acid to yield the final compound.", "Starting Materials": [ "Benzyl chloroformate", "N-methyl-3-aminopropylamine", "Methylamine", "Carbamic acid" ], "Reaction": [ "Step 1: Benzyl chloroformate is added to a solution of N-methyl-3-aminopropylamine in anhydrous dichloromethane.", "Step 2: The reaction mixture is stirred at room temperature for several hours until complete consumption of benzyl chloroformate is observed.", "Step 3: Methylamine is added dropwise to the reaction mixture and stirred for an additional hour.", "Step 4: The solvent is removed under reduced pressure and the resulting residue is dissolved in diethyl ether.", "Step 5: Carbamic acid is added to the ether solution and the mixture is stirred at room temperature for several hours.", "Step 6: The solvent is removed under reduced pressure and the resulting residue is purified by column chromatography to yield benzyl N-methyl-N-[3-(methylamino)propyl]carbamate as a white solid." ] } | |
CAS RN |
1621608-56-7 |
Product Name |
benzyl N-methyl-N-[3-(methylamino)propyl]carbamate |
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



